

Optimizing INX-315 concentration for cell culture

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Compound of Interest

Compound Name: INX-315

Cat. No.: B12375471

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INX-315 Technical Support Center

Welcome to the **INX-315** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **INX-315** in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is **INX-315** and what is its mechanism of action?

A1: **INX-315** is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its primary mechanism of action is to bind to and inhibit the activity of CDK2, a key regulator of cell cycle progression.[2] This inhibition leads to a decrease in the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), which in turn induces cell cycle arrest in the G1 phase.[1][3][4] This ultimately suppresses tumor cell proliferation.[2] **INX-315** is particularly effective in cancers with amplification of the CCNE1 gene, which encodes Cyclin E1, a critical binding partner for CDK2.[4][5]

Q2: What are the key applications of **INX-315** in research?

A2: **INX-315** is primarily used in cancer research.[3] Preclinical studies have demonstrated its activity in solid tumors with CCNE1 amplification and in breast cancers that have developed resistance to CDK4/6 inhibitors.[4][6] It is a valuable tool for studying cell cycle regulation and for exploring therapeutic strategies to overcome drug resistance.[4][5]

Q3: How should I prepare and store **INX-315**?

A3: **INX-315** is typically supplied as a solid powder.[3] For in vitro experiments, it should be dissolved in fresh, high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][3] One supplier suggests a stock solution concentration of 100 mg/mL (233.93 mM), noting that ultrasonic assistance may be needed and that hygroscopic DMSO can negatively impact solubility.[3]

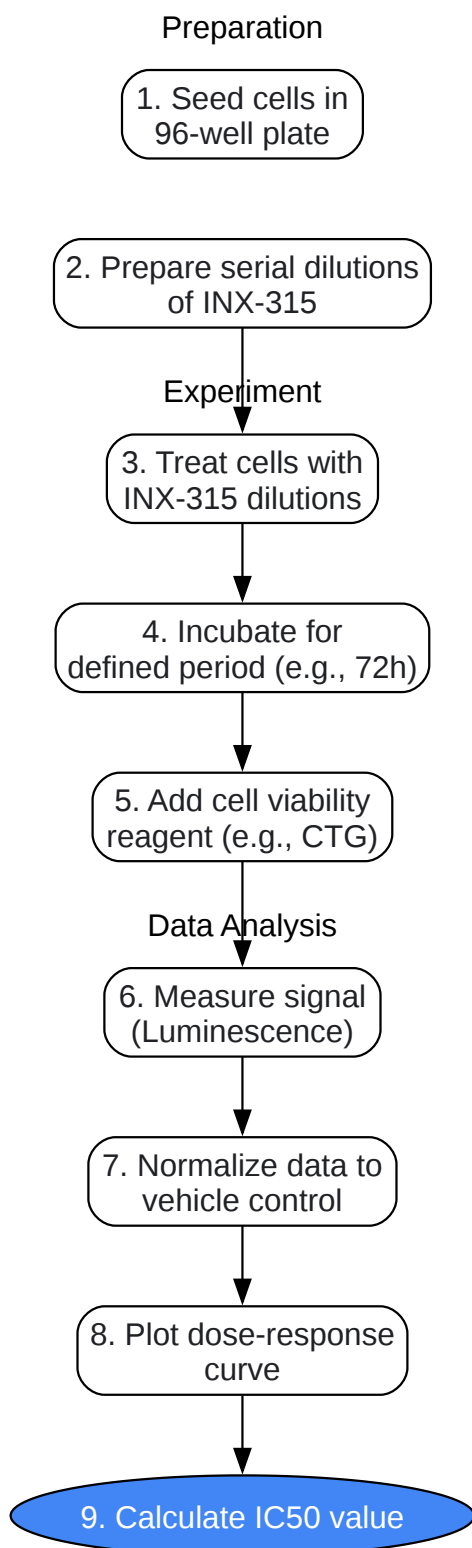
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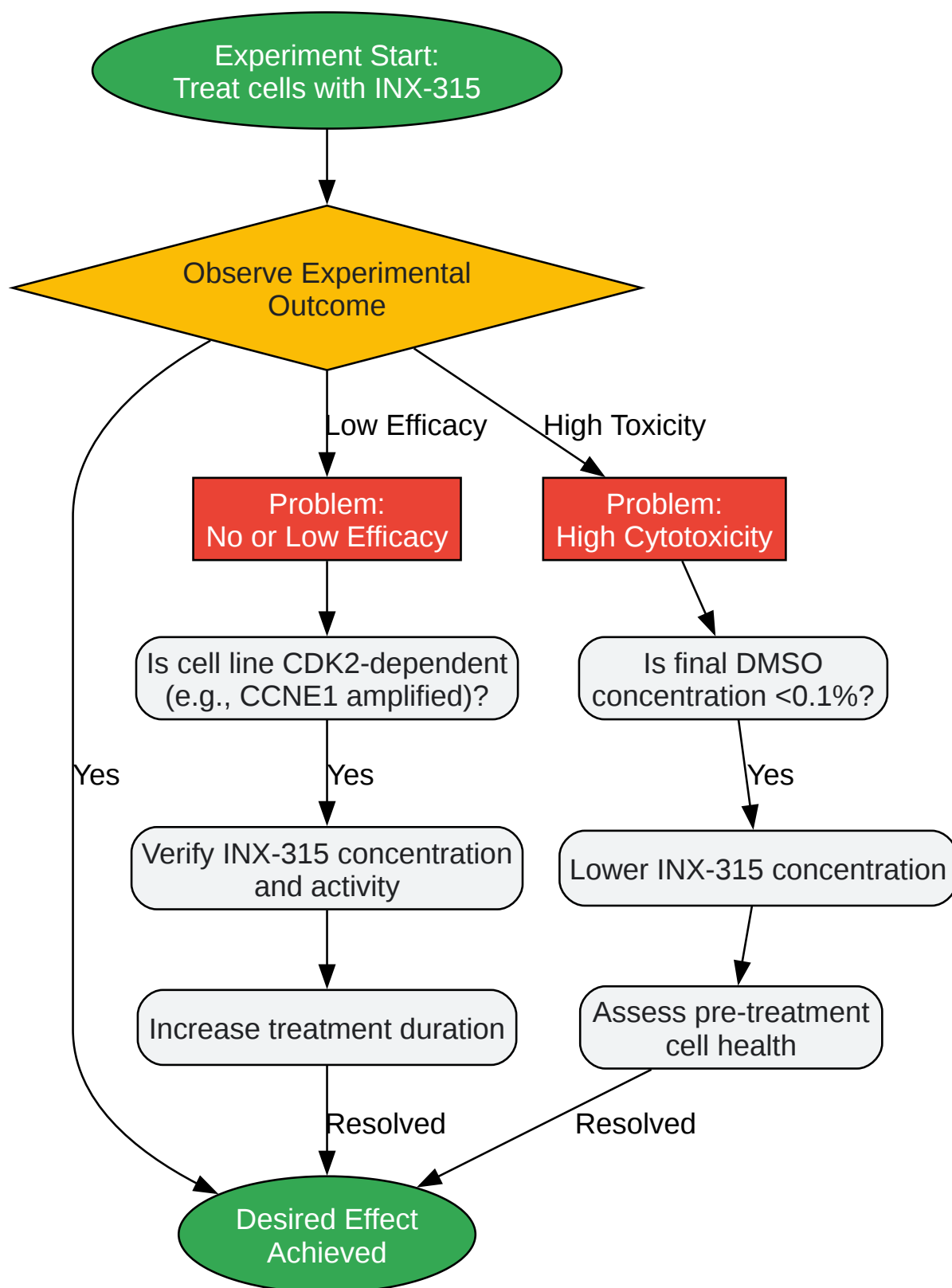
- Powder: -20°C for up to 3 years, or 4°C for up to 2 years.[3]
- In solvent (DMSO): -80°C for up to 6 months, or -20°C for up to 1 month.[3]

Always refer to the manufacturer's specific instructions for the lot you have purchased.

Q4: What is the signaling pathway affected by **INX-315**?

A4: **INX-315** targets the CDK2/Cyclin E pathway, which is crucial for the G1 to S phase transition of the cell cycle. In cancers with CCNE1 amplification, there is an overabundance of Cyclin E, leading to hyperactivation of CDK2. This drives uncontrolled cell proliferation. **INX-315** selectively inhibits CDK2, thereby blocking this pathological activity.





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